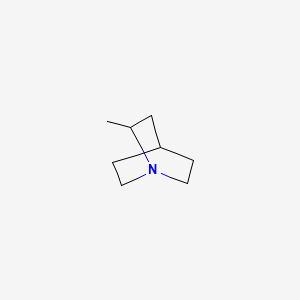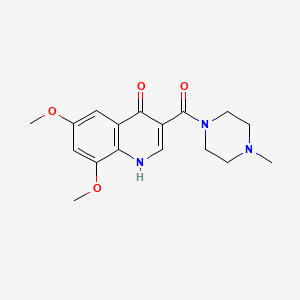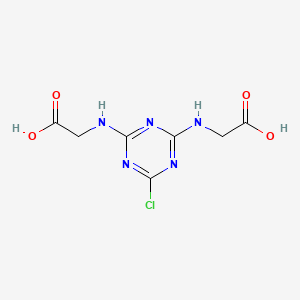
GLYCINE, N,N'-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is a compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound includes a glycine moiety linked to a 6-chloro-s-triazine core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- typically involves the reaction of cyanuric chloride with glycine under controlled conditions. Cyanuric chloride is a versatile reagent that reacts with nucleophiles such as amines and amino acids to form triazine derivatives. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group in place of the chlorine atom .
Wissenschaftliche Forschungsanwendungen
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Wirkmechanismus
The mechanism of action of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core.
Propazine: Another herbicide with structural similarities to GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-.
Terbuthylazine: A triazine herbicide with similar chemical properties.
Uniqueness
GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is unique due to the presence of the glycine moiety, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6504-85-4 |
|---|---|
Molekularformel |
C7H8ClN5O4 |
Molekulargewicht |
261.62 g/mol |
IUPAC-Name |
2-[[4-(carboxymethylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C7H8ClN5O4/c8-5-11-6(9-1-3(14)15)13-7(12-5)10-2-4(16)17/h1-2H2,(H,14,15)(H,16,17)(H2,9,10,11,12,13) |
InChI-Schlüssel |
QACJNLFCDPDUNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NC1=NC(=NC(=N1)Cl)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



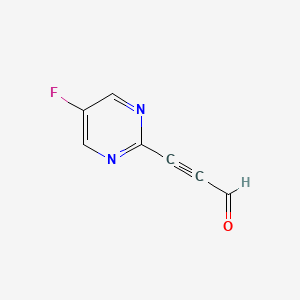
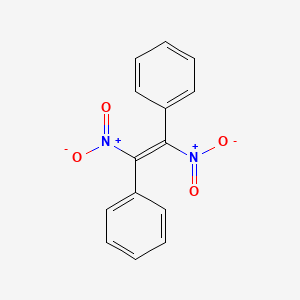
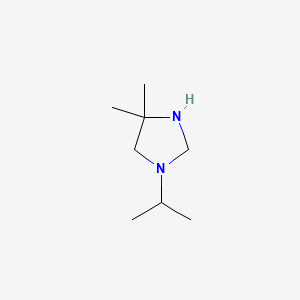

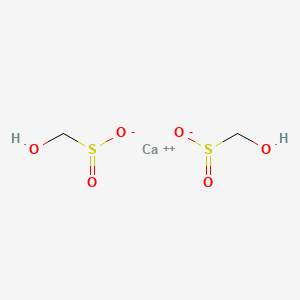
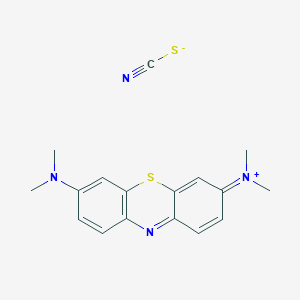
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
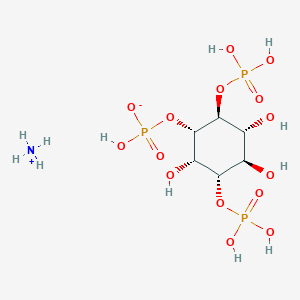
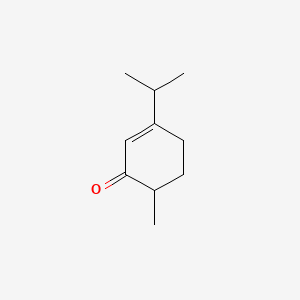
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
